N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Description
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-17-13-14(19-25(22,23)15-7-3-2-4-8-15)10-11-16(17)20-12-6-5-9-18(20)21/h2-4,7-8,10-11,13,19H,5-6,9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVIAFOVNRHKMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Piperidinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the piperidinone ring.
Methoxylation: Introduction of the methoxy group is achieved through methylation reactions using reagents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of thromboembolic diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Structural Insights : The 2-oxopiperidinyl group’s rigidity may improve binding to targets like kinases or nuclear receptors, as seen in fluorinated and brominated analogs .
- Limitations : The target compound’s moderate lipophilicity may limit blood-brain barrier penetration compared to fluorinated derivatives .
- Future Directions : Functionalization of the lactam ring (e.g., introducing fluorinated or halogenated groups) could enhance potency and pharmacokinetic profiles.
Biological Activity
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide, a compound with the CAS number 941893-45-4, has garnered interest in the scientific community due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C20H24N2O4S
- Molecular Weight: 388.48 g/mol
- Structure: The compound features a sulfonamide group, a piperidinyl moiety, and a methoxy-substituted phenyl ring, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound is believed to inhibit specific enzymes involved in cancer cell proliferation and survival, particularly cysteine cathepsins like Cat L and Cat K, which are implicated in tumor growth and metastasis .
- Apoptotic Pathways: Research indicates that this compound may trigger apoptosis through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. Activation of caspases, particularly caspase-8 and caspase-9, has been observed, leading to cellular apoptosis .
- Cell Cycle Arrest: Studies have shown that treatment with this compound can lead to cell cycle arrest in the subG0 phase, indicating a significant impact on cellular proliferation .
Anticancer Properties
This compound demonstrates notable anticancer effects across various cancer cell lines. The following table summarizes its IC50 values against selected cancer types:
| Cell Line | IC50 (µg/mL) |
|---|---|
| Cervical HeLa | 0.89 |
| Acute promyelocytic leukemia HL-60 | 1.16 |
| Gastric adenocarcinoma AGS | 0.60 |
These values indicate that the compound exhibits potent cytotoxicity against these cancer cells .
Mechanistic Insights
The compound's mechanism involves:
- Mitochondrial Membrane Depolarization: Treatment resulted in significant depolarization of the mitochondrial membrane potential (MMP), a hallmark of early apoptosis .
- Caspase Activation: The activation levels of caspases were significantly elevated at varying concentrations of the compound, supporting its role in inducing programmed cell death .
Study 1: Antitumor Efficacy
In a recent study, this compound was tested on various human cancer cell lines. Results indicated that at concentrations above 5 µg/mL, late apoptotic and dead cells increased significantly, demonstrating its potential as an effective anticancer agent .
Study 2: Enzymatic Activity
Molecular docking studies have suggested that this compound interacts with cysteine cathepsins, inhibiting their activity and thereby reducing tumor invasion and metastasis . This highlights the dual role of the compound in both direct cytotoxicity and modulation of tumor microenvironmental factors.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide, and how can purity be optimized?
- Methodology : Synthesis typically involves coupling 3-methoxy-4-(2-oxopiperidin-1-yl)aniline with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Purification is achieved via column chromatography using gradients of ethyl acetate/hexane. Purity is validated by HPLC (>95%) and confirmed via - and -NMR spectroscopy .
- Key Considerations : Reaction yields may vary (40–70%) depending on substituent steric effects. Optimize stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction time (12–24 hours) to minimize byproducts.
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) resolves the structure. Hydrogen bonding between the sulfonamide NH and methoxy oxygen, along with π-π stacking of aromatic rings, contributes to lattice stability .
- Data Interpretation : Crystallographic parameters (e.g., space group , unit cell dimensions) and hydrogen bond distances (e.g., N–H···O ≈ 2.1 Å) should be reported. Compare with related sulfonamides to identify structural motifs .
Q. What solvent systems are suitable for solubility testing, and how does logP influence biological assays?
- Methodology : Determine solubility in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) via UV-Vis spectroscopy. Calculate logP using HPLC retention times or computational tools (e.g., ChemAxon).
- Implications : Low aqueous solubility (logP ≈ 3.5) may necessitate formulation with cyclodextrins or surfactants for in vitro assays .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
- Methodology : Modify the 2-oxopiperidinyl or methoxy groups and evaluate changes in target binding (e.g., enzyme inhibition via IC assays). Use molecular docking (e.g., AutoDock Vina) to predict interactions with active sites (e.g., COX-2 or β-adrenergic receptors) .
- Case Study : In analogs, replacing methoxy with bulkier substituents (e.g., ethoxy) reduced COX-2 inhibition by 30%, suggesting steric hindrance impacts binding .
Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC values)?
- Methodology : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays). Perform meta-analysis of literature data to identify variables (e.g., cell lines, assay pH) causing discrepancies .
- Example : Discrepancies in antiproliferative activity (IC = 2–10 µM) may arise from differences in cell permeability or metabolic stability .
Q. How can in vivo pharmacokinetics and metabolite profiling be conducted for this compound?
- Methodology : Administer the compound to rodent models (e.g., Sprague-Dawley rats) and collect plasma/bile samples. Identify metabolites via LC-MS/MS and compare with in vitro microsomal stability data. Key metabolites often result from piperidinyl oxidation or sulfonamide cleavage .
- Data Analysis : Report pharmacokinetic parameters (e.g., , ) and major metabolic pathways to inform dosing regimens .
Methodological Challenges and Solutions
Q. Why does crystallographic refinement sometimes fail for this compound, and how is this addressed?
- Challenge : Disorder in the 2-oxopiperidinyl ring or solvent molecules complicates refinement.
- Solution : Use SQUEEZE (in PLATON) to model disordered solvent regions. Apply restraints to thermal parameters during SHELXL refinement .
Q. How to optimize reaction conditions for scaling up synthesis without compromising yield?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
